molecular formula C23H24N4O2 B2501860 N-benzhydryl-4-(pyrazin-2-yloxy)piperidine-1-carboxamide CAS No. 1448072-14-7

N-benzhydryl-4-(pyrazin-2-yloxy)piperidine-1-carboxamide

Cat. No. B2501860
CAS RN: 1448072-14-7
M. Wt: 388.471
InChI Key: OFEGTOAKZVUATC-UHFFFAOYSA-N
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Description

The compound "N-benzhydryl-4-(pyrazin-2-yloxy)piperidine-1-carboxamide" is a derivative of pyrazinamide, which is a first-line antitubercular agent. The derivatives mentioned in the provided papers include substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide, which have been synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . These compounds are part of a broader class of molecules that have been investigated for their potential therapeutic applications, including the treatment of central nervous system disorders and antimicrobial activities against various pathogens .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including acylation, deprotection, and salt formation. For instance, the preparation of N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, which shares a similar structural motif with the compound of interest, was optimized to achieve a 53% overall yield with high purity . The synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives, which are structurally related, involved the treatment of substituted benzhydryl chlorides with a piperidine derivative followed by N-sulfonation . These methods provide insights into the potential synthetic routes that could be adapted for the synthesis of "N-benzhydryl-4-(pyrazin-2-yloxy)piperidine-1-carboxamide."

Molecular Structure Analysis

The molecular structure of the related compounds was confirmed using techniques such as single-crystal development and various spectroscopic methods, including 1H-NMR and IR spectroscopy . The molecular interactions of these compounds were also studied through docking studies, which reveal their potential binding affinities and suitability for further development as therapeutic agents .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically include acylation reactions to introduce the carboxamide group, as well as sulfonation reactions to add sulfonyl groups . These reactions are crucial for the formation of the final active compounds with the desired biological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, stability, and purity, are important for their potential therapeutic use. The optimized synthetic process for N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride resulted in a product with high purity, which is essential for further pharmacological evaluation . The cytotoxicity of the most active compounds was evaluated on HEK-293 cells, indicating that they are non-toxic to human cells, which is a critical aspect of their physical and chemical property profile .

Scientific Research Applications

Central Nervous System (CNS) Disorders

N-benzhydryl-4-(pyrazin-2-yloxy)piperidine-1-carboxamide, due to its structural characteristics, may be implicated in research aimed at the synthesis of novel CNS acting drugs. Heterocyclic compounds, including those with piperidine and carboxamide groups, have been identified as potential lead molecules for the synthesis of compounds with CNS activity. These compounds may have effects ranging from depression and euphoria to convulsion, highlighting their potential in developing new treatments for CNS disorders (Saganuwan, 2017).

Gastrointestinal Motility Disorders

Compounds chemically related to N-benzhydryl-4-(pyrazin-2-yloxy)piperidine-1-carboxamide, such as cisapride (a substituted piperidinyl benzamide), have shown efficacy as prokinetic agents facilitating or restoring motility throughout the gastrointestinal tract without central depressant or antidopaminergic effects. These findings highlight the compound's potential applications in addressing gastrointestinal motility disorders, offering a foundation for developing new therapeutic agents with improved specificity and tolerability (McCallum et al., 1988).

Drug Development and Therapeutic Applications

The piperidine structure, a common feature in various pharmacologically active compounds including N-benzhydryl-4-(pyrazin-2-yloxy)piperidine-1-carboxamide, is extensively researched for its potential in drug development. For instance, dipeptidyl peptidase IV inhibitors, a class of antidiabetic drugs, exhibit a range of chemical structures including piperidines. These inhibitors underscore the critical role of the piperidine moiety in medicinal chemistry, offering a pathway for developing new treatments for type 2 diabetes mellitus (Mendieta et al., 2011).

Tuberculosis Treatment

Research on macozinone, a piperazine-benzothiazinone related to piperidine derivatives like N-benzhydryl-4-(pyrazin-2-yloxy)piperidine-1-carboxamide, demonstrates significant progress in tuberculosis (TB) treatment. Macozinone targets decaprenylphosphoryl ribose oxidase (DprE1), critical in the cell wall synthesis of the TB pathogen Mycobacterium tuberculosis. This underscores the potential of piperidine derivatives in developing more efficient TB drug regimens (Makarov & Mikušová, 2020).

properties

IUPAC Name

N-benzhydryl-4-pyrazin-2-yloxypiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2/c28-23(27-15-11-20(12-16-27)29-21-17-24-13-14-25-21)26-22(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-10,13-14,17,20,22H,11-12,15-16H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFEGTOAKZVUATC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=CN=C2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzhydryl-4-(pyrazin-2-yloxy)piperidine-1-carboxamide

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